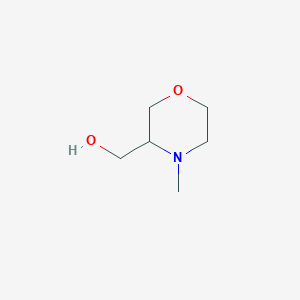

(4-Methylmorpholin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylmorpholin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKNIRSXCAEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159598-86-3 | |

| Record name | (4-methylmorpholin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylmorpholin-3-yl)methanol: A Technical Guide

CAS Number: 1159598-86-3 (racemic), 1620510-51-1 ((R)-enantiomer)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (4-Methylmorpholin-3-yl)methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its structural motifs—a morpholine ring and a primary alcohol—it serves as a valuable building block in the design and synthesis of more complex molecules. This document details its physicochemical properties, a known synthetic protocol, and the broader context of the biological activities associated with the morpholine scaffold.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1159598-86-3 (racemic)[1] | ChemicalBook |

| 1620510-51-1 ((R)-enantiomer)[2] | Apollo Scientific, Sigma-Aldrich | |

| Molecular Formula | C6H13NO2 | PubChemLite |

| Molecular Weight | 131.17 g/mol | Apollo Scientific |

| Appearance | Yellow oil | ChemicalBook |

| Predicted XlogP | -0.7 | PubChemLite |

| Predicted Hydrogen Bond Donors | 1 | PubChemLite |

| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite |

| Predicted Rotatable Bond Count | 1 | PubChemLite |

| Predicted Exact Mass | 131.094629 g/mol | PubChemLite |

| Predicted Monoisotopic Mass | 131.094629 g/mol | PubChemLite |

| [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Formula | C6H14ClNO2 | PubChem |

| [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Weight | 167.63 g/mol [3] | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of morpholin-3-ylmethanol with formaldehyde. The following protocol is based on a procedure described in the patent literature.

Experimental Protocol

Materials:

-

morpholin-3-ylmethanol

-

Methanol (MeOH)

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (Pd/C) catalyst

-

Diatomaceous earth

-

Dichloromethane (DCM)

-

Silica gel

Procedure: [1]

-

A solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) is prepared in methanol (20 mL).

-

To this solution, formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and a palladium/carbon catalyst (0.200 g) are added.

-

The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm).

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is purified by silica gel column chromatography using a mobile phase of methanol in dichloromethane (1:15 v/v) to yield this compound as a yellow oil (0.130 g, 22% yield).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]+ | 132.10192 |

| [M+Na]+ | 154.08386 |

| [M-H]- | 130.08736 |

| [M+NH4]+ | 149.12846 |

| [M+K]+ | 170.05780 |

| [M+H-H2O]+ | 114.09190 |

| [M+HCOO]- | 176.09284 |

| [M+CH3COO]- | 190.10849 |

| Data sourced from PubChemLite. |

Biological Activity and Applications

Currently, there is a lack of specific biological activity data for this compound in peer-reviewed literature. However, the morpholine nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.[4][5] Morpholine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The structural analogue, (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride, is noted as a valuable intermediate in the synthesis of chiral drug candidates, particularly those targeting neurological or metabolic disorders.[7] This suggests that this compound could similarly serve as a key building block in drug discovery programs. Its utility as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic structures.

Given the diverse biological roles of morpholine derivatives, this compound represents a lead structure that could be further elaborated to explore potential therapeutic applications. Researchers and drug development professionals may find this compound to be a valuable starting point for the design and synthesis of novel bioactive molecules.

Safety Information

The hydrochloride salt of the (R)-enantiomer is associated with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a readily synthesizable morpholine derivative with potential applications as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, the established importance of the morpholine scaffold in drug discovery suggests that it is a compound of interest for the development of novel therapeutic agents. This technical guide provides a foundation of its chemical properties and synthesis to support further research and development efforts.

References

- 1. 4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3 [chemicalbook.com]

- 2. 1620510-51-1 Cas No. | (R)-(4-Methylmorpholin-3-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 3. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

(4-Methylmorpholin-3-yl)methanol molecular structure

An In-depth Technical Guide to the Molecular Structure of (4-Methylmorpholin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Within this class, chiral substituted morpholines serve as invaluable building blocks for creating stereochemically defined molecules that can interact with biological targets with high specificity. This guide provides a comprehensive technical overview of this compound, a key chiral intermediate. We will dissect its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its structural elucidation through predicted spectroscopic signatures and discuss its strategic application in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1]

Molecular Structure and Chemical Identity

This compound is a chiral secondary alcohol derivative of N-methylmorpholine. The core of the molecule is a saturated six-membered morpholine ring, containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. A methyl group is attached to the nitrogen atom (N4), and a hydroxymethyl group (-CH2OH) is attached to the carbon atom at position 3 (C3). The C3 carbon is a stereocenter, meaning the molecule exists as two distinct enantiomers: (R)-(4-methylmorpholin-3-yl)methanol and (S)-(4-methylmorpholin-3-yl)methanol.

The specific stereochemistry is critical in drug development, as enantiomers often exhibit significantly different pharmacological activities and metabolic profiles.[2]

2D Chemical Structure:

Chemical Identifiers

Precise identification is critical for sourcing, regulatory submission, and scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Number (Racemate) | 1159598-86-3 | |

| CAS Number (R-enantiomer) | 1620510-51-1 | |

| CAS Number (S-enantiomer) | 1620510-50-0 | |

| Canonical SMILES | CN1CCOCC1CO | [3] |

| Isomeric SMILES (R) | CN1CCOC[C@H]1CO | [4] |

| InChI | InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3 | [3] |

| InChIKey | WXGKNIRSXCAEEP-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of a building block are fundamental to its application, influencing reaction conditions, purification strategies, and the properties of the final active pharmaceutical ingredient (API). While extensive experimental data for this compound is not publicly available, we can compile predicted values and draw comparisons with the well-characterized parent compound, 4-methylmorpholine.

| Property | Value | Notes / Source |

| XlogP3 (Predicted) | -0.7 | A negative LogP value indicates high hydrophilicity, a desirable trait for improving aqueous solubility.[3] |

| Hydrogen Bond Donors | 1 (from -OH group) | Capable of donating one hydrogen bond. |

| Hydrogen Bond Acceptors | 3 (from N, ring O, and -OH O) | Capable of accepting hydrogen bonds at three sites. |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | This value is favorable for blood-brain barrier penetration.[5] |

| Boiling Point | Data not available | For comparison, the parent 4-methylmorpholine boils at 115-116 °C. The hydroxyl group in the target molecule is expected to significantly increase its boiling point due to hydrogen bonding.[6] |

| pKa | Data not available | For comparison, the pKa of the conjugate acid of 4-methylmorpholine is 7.38. The presence of the nearby hydroxyl group may slightly alter the basicity of the nitrogen atom.[6] |

Synthesis and Reactivity

Synthetic Workflow

This compound is synthesized via a reductive amination pathway starting from morpholin-3-ylmethanol. This established method involves the N-methylation of the secondary amine in the morpholine ring.

Protocol: Synthesis of this compound

This protocol is adapted from a documented patent procedure.

Step-by-Step Methodology:

-

Dissolution: Dissolve morpholin-3-ylmethanol (1.0 eq) in a suitable alcoholic solvent, such as methanol.

-

Reagent Addition: To the solution, add an aqueous solution of formaldehyde (CH₂O, ~5.0 eq) followed by a palladium on carbon catalyst (Pd/C, ~10% w/w).

-

Hydrogenation: The reaction vessel is purged and placed under a hydrogen (H₂) atmosphere (typically 1 atm, e.g., using a balloon).

-

Reaction: The mixture is stirred vigorously at room temperature overnight. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by the catalytic hydrogenation.

-

Work-up: Upon completion, the palladium catalyst is removed by filtration through a pad of diatomaceous earth (e.g., Celite). The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude residue (typically a yellow oil) is purified by silica gel column chromatography using a solvent system such as methanol in dichloromethane to afford the pure product.

Causality Behind Experimental Choices:

-

Formaldehyde: Serves as the carbon source for the methyl group. It readily reacts with the secondary amine of the morpholine to form an unstable carbinolamine, which dehydrates to a transient iminium ion.

-

Palladium on Carbon (Pd/C) with H₂: This is a classic and highly effective catalytic system for the reduction of the iminium ion intermediate to the tertiary amine (the N-methyl group). It is preferred for its high efficiency and clean reaction profile.

-

Purification: Column chromatography is necessary to separate the final product from unreacted starting material, catalyst residues, and any potential side-products.

Synthesis Workflow Diagram:

Reactivity Profile

The molecule possesses two key functional groups that dictate its reactivity: a primary alcohol and a tertiary amine.

-

Primary Alcohol (-CH₂OH): This group can undergo standard alcohol reactions, including:

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or stronger oxidants like KMnO₄).

-

Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

-

Etherification: Can be converted to an ether, for example, through the Williamson ether synthesis after deprotonation.

-

Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.

-

-

Tertiary Amine (N-CH₃): The nitrogen atom is basic and nucleophilic.

-

Salt Formation: Reacts with acids to form ammonium salts, which can improve crystallinity and aqueous solubility.

-

N-Oxide Formation: Can be oxidized by reagents like m-CPBA or H₂O₂ to form the corresponding N-oxide, a common strategy in drug metabolism studies and for modulating polarity.

-

Predicted Spectroscopic Signatures for Structural Verification

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

-OH (1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.

-

-CH₂-O (Morpholine, 2H): A multiplet, diastereotopic protons adjacent to the chiral center.

-

-CH(N)- (Morpholine, 1H): A multiplet, adjacent to the chiral center.

-

-CH₂-N (Morpholine, 2H): A multiplet.

-

-CH₂OH (2H): A multiplet, appearing as a doublet of doublets due to coupling with the adjacent chiral proton.

-

N-CH₃ (3H): A sharp singlet, typically in the 2.2-2.5 ppm range.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

-

N-CH₃: ~45-50 ppm

-

-CH₂-N (Morpholine): ~55-60 ppm

-

-CH(N)- (Morpholine, Chiral Center): ~60-65 ppm

-

-CH₂OH: ~65-70 ppm

-

-CH₂-O (Morpholine): ~70-75 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.

-

Molecular Ion: The monoisotopic mass is 131.0946 Da.[3] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 132.1019 .[3]

-

Key Fragments: Common fragmentation pathways would include the loss of the hydroxymethyl group ([M-CH₂OH]⁺, m/z ≈ 100), or cleavage of the morpholine ring, leading to characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.[7][8]

-

C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[8]

-

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹ , corresponding to the C-O stretches of the primary alcohol and the morpholine ether.[7]

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged" structure because its inclusion often enhances drug-like properties.[1] It is not merely an inert linker but an active contributor to a molecule's overall profile.

Key Advantages of the Morpholine Scaffold:

-

Improved Solubility: The polar oxygen and nitrogen atoms improve aqueous solubility, which is critical for oral bioavailability and formulation.[1]

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more labile structures.

-

Favorable PK/PD Properties: The weak basicity of the nitrogen (pKa ~7.4 for N-methylmorpholine) means it can be protonated at physiological pH, influencing interactions with targets and affecting absorption and distribution.[1][6]

-

Blood-Brain Barrier (BBB) Permeation: The scaffold's ability to balance lipophilicity and polarity makes it particularly valuable in the design of CNS-active drugs.[1]

Application as a Chiral Building Block: this compound provides a stereochemically defined scaffold onto which further complexity can be built. This is exemplified by its use in the synthesis of potent and selective kinase inhibitors, such as those targeting mTOR (mechanistic target of rapamycin). For instance, a related compound containing two 3-methylmorpholine units was developed as a potent, orally available, and specific ATP-competitive mTOR inhibitor.[1] This demonstrates the strategic value of incorporating such chiral motifs to achieve high target affinity and selectivity.

Conceptual Workflow in Drug Design:

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated, stereochemically defined building block that offers significant advantages to the medicinal chemist. Its molecular structure, characterized by the privileged morpholine scaffold, a chiral center, and versatile functional groups, makes it an ideal starting point for the synthesis of complex drug candidates with improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically leverage this valuable tool in the quest for novel and effective therapeutics.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

physical and chemical properties of (4-Methylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Methylmorpholin-3-yl)methanol, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to its chiral nature and the presence of reactive functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules. This document summarizes its physicochemical properties, details a known synthetic protocol, and provides logical and workflow diagrams to illustrate key aspects of its chemistry and handling.

Core Physical and Chemical Properties

This compound is a chiral molecule existing as (R) and (S) enantiomers. The information presented here pertains to the racemic mixture unless otherwise specified. It is a colorless to yellow oil at room temperature.[1]

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [3] |

| Predicted Boiling Point | 201.1 ± 15.0 °C | ChemicalBook |

| Predicted Density | 1.031 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 14.85 ± 0.10 | ChemicalBook |

| Predicted XlogP | -0.7 | [2] |

Note: The hydrochloride salt of the (3R)-enantiomer has a molecular weight of 167.63 g/mol .[4]

Qualitative Properties

| Property | Observation | Source |

| Appearance | Colorless to light yellow liquid/yellow oil | [1] |

| Stereochemistry | Exists as (R) and (S) enantiomers |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of morpholin-3-ylmethanol.[1]

Materials:

-

morpholin-3-ylmethanol (0.540 g, 4.6 mmol)

-

Methanol (20 mL)

-

Formaldehyde (1.86 g, 23 mmol, 37% aqueous solution)

-

Palladium on carbon (Pd/C) catalyst (0.200 g)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) in methanol (20 mL), add formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and palladium on carbon catalyst (0.200 g).[1]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).[1]

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography using a methanol:dichloromethane (1:15) eluent to afford this compound as a yellow oil (0.130 g, 22% yield).[1]

Proposed Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid compound using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present (e.g., O-H stretch of the alcohol, C-N stretch of the amine, and C-O stretch of the ether).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Purification Workflow

This diagram details the purification process for isolating this compound.

Caption: Step-by-step purification workflow.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the structural features of this compound and its expected physicochemical properties.

Caption: Influence of functional groups on properties.

References

- 1. 4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3 [chemicalbook.com]

- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. (S)-(4-Methylmorpholin-3-yl)methanol | 1620510-50-0 | Benchchem [benchchem.com]

- 4. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (4-Methylmorpholin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details the primary synthesis route, precursor synthesis, and alternative methodologies, supported by experimental protocols and quantitative data.

Introduction

This compound is a chiral substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The presence of a methyl group on the nitrogen atom and a hydroxymethyl group at the 3-position provides key functionalities for further chemical modifications and specific interactions with biological targets. This guide explores the prevalent synthetic strategies to access this important molecule.

Primary Synthesis Pathway: Reductive Amination

The most direct and commonly employed method for the synthesis of this compound is the reductive amination of its precursor, morpholin-3-ylmethanol. This reaction involves the formation of an iminium ion intermediate from the secondary amine and formaldehyde, which is then reduced in situ to the N-methylated product.

A typical procedure involves the reaction of morpholin-3-ylmethanol with an aqueous solution of formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Reductive Amination

Materials:

-

morpholin-3-ylmethanol

-

Formaldehyde (37% aqueous solution)

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Diatomaceous earth (Celite)

-

Dichloromethane

-

Silica gel

Procedure:

-

To a solution of morpholin-3-ylmethanol (1.0 eq) in methanol, add formaldehyde (5.0 eq, 37% aqueous solution).

-

Add 10% palladium on carbon catalyst to the mixture.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., methanol in dichloromethane) to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | morpholin-3-ylmethanol | N/A |

| Reagent | Formaldehyde (37% aq.) | N/A |

| Catalyst | 10% Pd/C | N/A |

| Solvent | Methanol | N/A |

| Temperature | Room Temperature | N/A |

| Pressure | 1.0 atm (H₂) | N/A |

| Reaction Time | Overnight | N/A |

| Yield | ~22% | [1] |

| Purification | Silica gel chromatography | [1] |

Synthesis of the Precursor: morpholin-3-ylmethanol

The availability of the starting material, morpholin-3-ylmethanol, is crucial for the overall synthesis. A common laboratory-scale synthesis of this precursor involves the deprotection of an N-protected morpholine derivative, such as (4-benzylmorpholin-3-yl)methanol.

Synthesis from N-Benzylated Precursor

The benzyl group is a widely used protecting group for amines due to its stability and ease of removal by catalytic hydrogenation.

Materials:

-

(4-benzylmorpholin-3-yl)methanol

-

Palladium hydroxide on carbon (Pd(OH)₂/C) or Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Acetic acid (optional)

-

Strong cation exchange (SCX) column (for purification)

-

Ammonia solution in methanol

Procedure:

-

Dissolve (4-benzylmorpholin-3-yl)methanol (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium hydroxide on carbon or palladium on carbon. Acetic acid can be added to facilitate the reaction.

-

Stir the mixture under a hydrogen atmosphere (e.g., 1.2 bar) at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

For purification, dissolve the residue in a suitable solvent mixture (e.g., ether/tetrahydrofuran) and load it onto a strong cation exchange column.

-

Wash the column with tetrahydrofuran and then elute the product with ammonia-saturated methanol.

-

Concentrate the eluate under reduced pressure to obtain morpholin-3-ylmethanol.

| Parameter | Value | Reference |

| Starting Material | (R)-[(3R)-4-benzylmorpholin-3-yl]methanol | [2] |

| Catalyst | 20% Pd(OH)₂/C | [2] |

| Solvent | Ethanol | [2] |

| Additive | Acetic Acid | [2] |

| Temperature | Room Temperature | [2] |

| Pressure | 1.2 bar (H₂) | [2] |

| Reaction Time | Overnight | [2] |

| Yield | ~57% | [2] |

| Purification | Strong Cation Exchange Chromatography | [2] |

Synthesis from Serine

An alternative and potentially more scalable approach to chiral morpholin-3-ylmethanol is to start from readily available chiral building blocks like serine. This method involves a multi-step synthesis that establishes the morpholine ring system. A patented method describes the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine, which can then be reduced to the corresponding alcohol.

Alternative N-Methylation Methods

While reductive amination with formaldehyde is a standard procedure, other N-methylation strategies can be considered. These alternatives may offer advantages in terms of reagent handling, scalability, or avoidance of certain catalysts.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde. This reaction proceeds without the need for a metal catalyst and high-pressure hydrogenation.

Use of Dimethyl Carbonate

Dimethyl carbonate (DMC) is considered a green methylating agent as it is less toxic than traditional reagents like methyl iodide or dimethyl sulfate. The reaction of a secondary amine with DMC typically requires elevated temperatures and can produce the N-methylated product with methanol and carbon dioxide as byproducts.

Characterization Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

| Analysis | Predicted/Reported Data for this compound |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| ¹H NMR | Predicted shifts for morpholine ring protons (approx. 2.0-4.0 ppm), N-methyl protons (approx. 2.3 ppm), and hydroxymethyl protons. |

| ¹³C NMR | Predicted shifts for morpholine ring carbons, N-methyl carbon, and hydroxymethyl carbon. |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 132.1025 |

¹H NMR Data for the Precursor, (R)-morpholin-3-ylmethanol (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H).[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Overall synthesis pathway from the N-benzylated precursor.

Caption: Experimental workflow for the reductive amination step.

Conclusion

The synthesis of this compound is most directly achieved through the reductive amination of morpholin-3-ylmethanol. The choice of the synthetic route for the precursor, whether from an N-protected derivative or a chiral starting material like serine, will depend on the desired scale, stereochemical requirements, and available resources. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important morpholine building block. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for successful synthesis and downstream applications.

References

Spectroscopic Characterization of (4-Methylmorpholin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-Methylmorpholin-3-yl)methanol. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data and generalized, yet detailed, experimental protocols. These methodologies are based on standard practices for the analysis of small organic molecules and can be adapted for the acquisition of actual experimental data.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for protonated and sodiated adducts of this compound.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 132.10192 |

| [M+Na]⁺ | 154.08386 |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.

2.1.1. Sample Preparation

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is typically used.

-

¹H NMR: Proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is generally set to around 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.2.1. Sample Preparation

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is commonly employed.

-

Data Collection: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in molecular weight determination and structural elucidation.

2.3.1. Sample Preparation

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 10-100 µg/mL. A small amount of a volatile acid, such as formic acid, may be added to promote ionization in positive ion mode.

2.3.2. Instrumentation and Data Acquisition

-

Mass Spectrometer: A variety of mass spectrometers can be used, including Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Ionization: ESI is a soft ionization technique suitable for polar molecules like the target compound, which minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

-

Data Collection: The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired over a mass range appropriate for the expected molecular weight, for instance, m/z 50-500.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methylmorpholin-3-yl)methanol

This technical guide provides a comprehensive overview of the safety and handling considerations for (4-methylmorpholin-3-yl)methanol, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from publicly available sources for its hydrochloride salt and the closely related compound, 4-methylmorpholine. All data should be interpreted with caution and used as a preliminary guide for safe laboratory practices.

Chemical Identification and Physical Properties

A clear understanding of the chemical's identity and physical properties is fundamental to its safe handling.

| Identifier | Value | Source |

| IUPAC Name | [(3R)-4-methylmorpholin-3-yl]methanol;hydrochloride | PubChem |

| Molecular Formula | C₆H₁₄ClNO₂ | PubChem |

| Molecular Weight | 167.63 g/mol | PubChem |

| CAS Number | 1820569-49-0 | PubChem |

Note: The data above corresponds to the hydrochloride salt of this compound.

The following data pertains to 4-methylmorpholine, a structurally related compound, and may offer insights into the potential properties of this compound.

| Property | Value | Source |

| Appearance | Water-white liquid with an ammonia-like odor | PubChem[1] |

| Melting Point/Freezing Point | -66 °C (-87 °F) | Sigma-Aldrich |

| Initial Boiling Point and Boiling Range | 115 - 116 °C (239 - 241 °F) at 1,000 hPa | Sigma-Aldrich |

| Flash Point | 75 °F (24 °C) | PubChem[1] |

| Vapor Pressure | 13.2 mmHg | PubChem[1] |

| Partition coefficient: n-octanol/water | log Pow: -0.32 at 25 °C (77 °F) | Sigma-Aldrich |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following classification is for [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride.[2]

Pictogram:

Signal Word: Warning[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of a novel compound are crucial for a comprehensive risk assessment. The following are generalized methodologies for key toxicological and flammability tests.

Determination of Acute Oral Toxicity (LD50): OECD Test Guideline 423

-

Principle: This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome is the estimation of the dose that is lethal to 50% of the test population.

-

Procedure:

-

A single group of animals (typically rodents) is dosed at a starting dose level.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

If no mortality is observed, the dose is increased for the next group. If mortality is observed, the dose is decreased.

-

This process is continued until the dose causing mortality in approximately 50% of the animals is identified.

-

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Flash Point Determination: Pensky-Martens Closed Cup Tester (ASTM D93)

-

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

-

Procedure:

-

A sample of the substance is placed in a test cup and slowly heated.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet the requirements of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Consult with the glove manufacturer for specific compatibility information.[4]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4] For larger quantities or when there is a risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors or mist.[3]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

-

Store in a flame-proof area.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance/mixture no limitations of extinguishing agents are given.

-

Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air. Hazardous combustion products may include carbon oxides and nitrogen oxides.[3]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[5]

-

Wear appropriate personal protective equipment.

-

Contain and absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material in a suitable, closed container for disposal.[3]

-

Do not let the product enter drains.

Visualizations

Logical Hazard Relationship Diagram

Caption: Logical relationships between the chemical, its hazards, exposure routes, and potential health effects.

Standard Chemical Handling Workflow

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on data available for the hydrochloride salt of this compound and the related compound 4-methylmorpholine. Users should conduct their own risk assessments and consult with a qualified safety professional before handling this chemical.

References

- 1. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-Methyl-2-morpholinemethanol - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Navigating the Hazard Profile of (4-Methylmorpholin-3-yl)methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the known and potential hazards associated with (4-Methylmorpholin-3-yl)methanol, a morpholine derivative of interest to researchers, scientists, and professionals in drug development. Due to a scarcity of publicly available toxicological data for this specific compound, this document leverages information on its hydrochloride salt and established principles of chemical hazard assessment to provide a comprehensive overview.

Chemical and Physical Properties

| Property | This compound | [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride[1] |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Hazard Identification and Classification

The primary source of hazard information currently available is for the hydrochloride salt of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

These classifications suggest that direct contact with the substance should be avoided, and appropriate personal protective equipment (PPE) should be utilized.

Toxicological Data Summary

A comprehensive toxicological profile for this compound has not been established in publicly accessible literature. In the absence of specific data such as LD50 values, and studies on genotoxicity, carcinogenicity, or reproductive toxicity, a precautionary approach is warranted. The known irritant effects of the hydrochloride salt suggest that the parent compound may exhibit similar properties.

Table 2 outlines the standard toxicological endpoints that would be evaluated to fully characterize the hazard profile of this compound.

| Toxicological Endpoint | Standard Test Guideline (Example) | Data for this compound |

| Acute Oral Toxicity | OECD 420, 423, or 425 | Not Available |

| Acute Dermal Toxicity | OECD 402 | Not Available |

| Acute Inhalation Toxicity | OECD 403 | Not Available |

| Skin Corrosion/Irritation | OECD 404 | Causes skin irritation (based on HCl salt)[1] |

| Serious Eye Damage/Irritation | OECD 405 | Causes serious eye irritation (based on HCl salt)[1] |

| Skin Sensitization | OECD 429 | Not Available |

| Genotoxicity (in vitro) | OECD 471, 473, 476 | Not Available |

| Carcinogenicity | OECD 451 | Not Available |

| Reproductive Toxicity | OECD 414, 416 | Not Available |

Experimental Protocols for Hazard Assessment

To address the existing data gaps, a series of standardized experimental protocols would be employed. The following sections detail the methodologies for key toxicological studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Preparation: The test substance is applied as supplied or, if solid, moistened with a small amount of water or a suitable vehicle.

-

Application: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is secured with tape for a 4-hour exposure period.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.

-

Scoring: Lesions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)[2]

Objective: To assess the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.[2]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[3]

-

Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Logical Framework for Hazard Evaluation

The process of evaluating the hazards of a chemical with limited data follows a logical progression, as depicted in the workflow below.

Caption: Logical workflow for evaluating chemical hazards with limited data.

Proposed Signaling Pathway for Irritation

While the specific molecular mechanisms of irritation for this compound are unknown, a general pathway for chemically-induced skin and eye irritation involves the activation of sensory nerves and the release of inflammatory mediators.

Caption: Generalized signaling pathway for chemical-induced irritation.

Conclusion and Recommendations

The available data indicates that this compound, based on the properties of its hydrochloride salt, should be handled as a substance that can cause skin, eye, and respiratory irritation. Direct contact should be minimized through the use of appropriate personal protective equipment, including gloves, safety glasses, and, when necessary, respiratory protection.

Given the significant data gaps in the toxicological profile of this compound, further studies are essential to fully characterize its hazard potential. It is recommended that, at a minimum, in vitro screening for genotoxicity and more comprehensive skin and eye irritation studies be conducted. Until such data is available, a conservative approach to handling and use is strongly advised for all research and development professionals.

References

Solubility Profile of (4-Methylmorpholin-3-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylmorpholin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines experimental methodologies for solubility determination and presents a qualitative solubility profile based on the compound's structural features.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The morpholine ring, the hydroxyl group (-OH), and the nitrogen atom contribute to its polarity and capability for hydrogen bonding. The methyl group and the hydrocarbon backbone of the morpholine ring are non-polar. The overall solubility in a given organic solvent will be a balance of these competing factors.

Qualitative Solubility Summary

Expected Solubility Trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding interactions. Also expected to be soluble in polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Likely to be soluble in chlorinated solvents such as dichloromethane, which was used in its purification.[1]

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, where the polar functional groups cannot be effectively solvated.

Hypothetical Quantitative Solubility Data

The following table presents a hypothetical set of solubility data for this compound in various organic solvents at a specified temperature. It is crucial to note that this data is illustrative and should be experimentally verified.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) - Hypothetical |

| Methanol | CH₃OH | Polar Protic | 25 | > 50 |

| Ethanol | C₂H₅OH | Polar Protic | 25 | > 40 |

| Isopropanol | C₃H₈O | Polar Protic | 25 | > 30 |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | ~25 |

| Acetone | C₃H₆O | Polar Aprotic | 25 | ~20 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | ~15 |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | 25 | < 5 |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | 25 | < 1 |

| Toluene | C₇H₈ | Non-polar | 25 | < 0.1 |

| Hexane | C₆H₁₄ | Non-polar | 25 | < 0.1 |

Experimental Protocol for Solubility Determination

This section details a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility in g/100 mL using the following formula if using the gravimetric method:

-

Solubility = (mass of dissolved solid / volume of solvent) * 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Stability and Storage of (4-Methylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available data regarding the stability and recommended storage conditions for (4-Methylmorpholin-3-yl)methanol. The information is compiled from safety data sheets (SDS) and chemical supplier specifications to ensure best practices in handling and preserving the integrity of this compound.

Chemical and Physical Properties

This compound is a substituted morpholine derivative. While detailed physical and chemical properties are not extensively published in peer-reviewed literature, some data can be extracted from chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/yellow oil | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Stability Profile

This compound is generally stable when stored under the recommended conditions.[5] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Considerations:

-

Incompatible Materials: The compound should not be stored with strong oxidizing agents or acids.[6][7] Contact with these substances can lead to decomposition.

-

Air and Light Sensitivity: Some related morpholine derivatives are reported to be air-sensitive.[7] To mitigate potential degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen). Exposure to direct sunlight should also be avoided.[6]

-

Temperature: Elevated temperatures can accelerate degradation. The recommended storage temperature is refrigerated (2-8°C).[3][4]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions should be strictly adhered to.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation.[3][4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation, as related compounds are air-sensitive.[7] |

| Light | Store in a dark place or in an amber vial | To prevent photodegradation.[6] |

| Container | Tightly sealed, appropriate chemical-resistant container (e.g., glass) | To prevent contamination and exposure to moisture and air.[2][5][6][7][8][9] |

| Ventilation | Store in a well-ventilated area | To ensure a safe storage environment, especially for larger quantities.[5][6][7][8][9] |

| Segregation | Store away from incompatible materials (strong oxidizing agents, acids) | To prevent chemical reactions and decomposition.[6][7] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized, particularly under non-ideal storage conditions. The primary functional groups susceptible to degradation are the secondary amine, the ether linkage, and the primary alcohol.

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Assessment

For researchers and drug development professionals who need to perform a formal stability study on this compound, a general experimental workflow is proposed below. This workflow should be adapted based on the specific analytical techniques and instrumentation available.

Caption: A generalized workflow for conducting stability studies on a chemical compound.

Synthesis and Potential Impurities

A known synthesis route for this compound involves the reaction of morpholin-3-ylmethanol with formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.[3]

Reaction Scheme:

Morpholin-3-ylmethanol + Formaldehyde --(Pd/C, H2)--> this compound

Potential impurities from this synthesis could include:

-

Unreacted starting materials: Morpholin-3-ylmethanol and formaldehyde.

-

Catalyst residues: Palladium.

-

Over-methylated byproducts.

-

Solvent residues: Methanol and dichloromethane are mentioned as solvents in the purification process.[3]

The presence of these impurities could potentially impact the stability of the final compound.

Safety and Handling

This compound and its hydrochloride salt are classified as irritants, causing skin, eye, and respiratory irritation.[2][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. methanex.com [methanex.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. methanex.com [methanex.com]

- 10. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (4-Methylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Morpholine

In the landscape of modern medicinal chemistry, the morpholine moiety has established itself as a "privileged structure," a testament to its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced aqueous solubility and metabolic stability. Within this important class of heterocycles, (4-Methylmorpholin-3-yl)methanol and its chiral enantiomers have emerged as key building blocks in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices in its synthesis and highlight its critical role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

The strategic incorporation of a chiral center at the 3-position of the morpholine ring, coupled with an N-methyl group, allows for precise, stereospecific interactions with biological targets. This structural arrangement has proven invaluable in the design of potent and selective inhibitors for critical signaling pathways implicated in cancer and other diseases. This guide will illuminate the journey of this versatile scaffold from its synthetic origins to its application in cutting-edge drug discovery programs.

The Genesis of a Key Intermediate: A History of Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be traced through the evolution of synthetic methodologies for substituted morpholines. The development of efficient routes to chiral 3-substituted morpholines has been a significant area of research, driven by their increasing importance in medicinal chemistry.

Early methods for the synthesis of the morpholine core date back to the mid-20th century, often involving the dehydration of diethanolamine derivatives. However, the controlled introduction of substituents, particularly at the 3-position, required more sophisticated strategies. The synthesis of this compound, in particular, is a modern extension of these foundational methods, capitalizing on advances in reductive amination and the availability of chiral precursors.

A widely adopted and illustrative method for the preparation of this compound is documented in the patent literature, specifically in US Patent US2016/168090 A1.[1] This approach relies on the reductive amination of a morpholin-3-ylmethanol precursor. This method is notable for its efficiency and use of readily available reagents.

Core Synthetic Strategy: Reductive Amination

The key transformation in the synthesis of this compound is the N-methylation of morpholin-3-ylmethanol. Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its reliability and broad substrate scope. In this context, formaldehyde serves as the source of the methyl group, which, in the presence of a reducing agent, efficiently alkylates the secondary amine of the morpholine ring.

The choice of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a classic and robust method for the reduction of the in-situ formed iminium ion intermediate. This catalytic hydrogenation is favored for its high efficiency and the clean nature of the reaction, with the primary byproduct being water. The mild reaction conditions (room temperature and atmospheric pressure of hydrogen) make this protocol particularly attractive for laboratory and potential scale-up operations.[1]

Below is a detailed protocol for this key synthetic step.

Experimental Protocol: Synthesis of this compound via Reductive Amination[1]

This protocol details the N-methylation of morpholin-3-ylmethanol using formaldehyde and catalytic hydrogenation.

Materials:

-

morpholin-3-ylmethanol

-

Methanol (MeOH)

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Diatomaceous earth (Celite®)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve morpholin-3-ylmethanol (1.0 eq) in methanol.

-

Addition of Reagents: To this solution, add formaldehyde (5.0 eq, 37% aqueous solution) followed by the palladium on carbon catalyst (approx. 0.37 g per g of starting material).

-

Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:15 v/v) as the eluent to afford this compound as a yellow oil.

Self-Validation and Causality:

-

Excess Formaldehyde: The use of a significant excess of formaldehyde ensures the complete consumption of the starting morpholin-3-ylmethanol and drives the reaction towards the desired N-methylated product.

-

Catalytic Hydrogenation: Palladium on carbon is a highly effective and reusable catalyst for this type of reduction. The use of a hydrogen atmosphere provides the necessary reducing equivalents. Filtration through diatomaceous earth is a standard and effective method for removing the solid catalyst.

-

Chromatographic Purification: Silica gel chromatography is a reliable method for separating the desired product from any unreacted starting material, byproducts, or impurities, ensuring a high purity of the final compound.

Synthesis of Chiral Precursors

The synthesis of enantiomerically pure (R)- or (S)-(4-Methylmorpholin-3-yl)methanol relies on the use of a chiral starting material. The corresponding chiral morpholin-3-ylmethanol precursors can be synthesized through various asymmetric methods or by resolution. A common strategy involves the deprotection of a chiral N-protected morpholine derivative. For instance, (3R)-morpholin-3-ylmethanol can be prepared from [(3R)-4-benzylmorpholin-3-yl]methanol through hydrogenolysis to remove the benzyl protecting group.

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1159598-86-3 | C6H13NO2 | 131.17 |

| (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 | C6H13NO2 | 131.17 |

| (S)-(4-Methylmorpholin-3-yl)methanol | 1620510-50-0 | C6H13NO2 | 131.17 |

| [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | 1820569-49-0 | C6H14ClNO2 | 167.63 |

Visualizations

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound and its chiral derivatives is most evident in their application as key structural motifs in the development of kinase inhibitors. The morpholine ring often serves to enhance solubility and metabolic stability, while the stereocenter at the 3-position allows for precise interactions within the ATP-binding pocket of various kinases.

Targeting the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.

The (R)-3-methylmorpholine and related moieties have been incorporated into numerous potent and selective inhibitors of PI3K and mTOR.[5] These substituted morpholine groups can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, contributing to high binding affinity and selectivity. For example, the introduction of an (R)-3-methylmorpholine group has been shown to improve selectivity for mTOR over other kinases.[5]

ATR Kinase Inhibition

Ataxia telangiectasia and Rad3-related (ATR) protein kinase is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. The potent and selective ATR inhibitor AZ20 incorporates a (3R)-3-Methylmorpholin-4-yl moiety.[6][7] This structural element is crucial for the compound's activity and demonstrates the utility of this chiral building block in developing therapies that target DNA repair pathways.

Caption: Pharmacophoric role of the substituted morpholine moiety.

Conclusion

This compound, along with its enantiomerically pure forms, represents a significant advancement in the medicinal chemist's toolbox. While its specific "discovery" is intertwined with the broader history of morpholine synthesis, its contemporary importance is undeniable. The synthetic routes, particularly reductive amination, provide a reliable and scalable means of production. Its application in the development of targeted therapies, especially kinase inhibitors for oncology, underscores its status as a privileged scaffold. This guide has provided a comprehensive overview of its history, synthesis, and application, offering a valuable resource for scientists and researchers dedicated to the design and development of next-generation therapeutics.